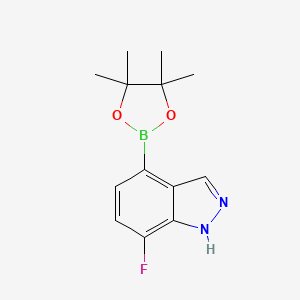

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11-8(9)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQASWRRBFTDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-64-4 | |

| Record name | 7-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in various scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit significant anticancer properties. A study found that indazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumorigenesis.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

- Building Block for Complex Molecules : The presence of the boron-containing dioxaborolane group allows this compound to participate in Suzuki-Miyaura coupling reactions. This feature is crucial for synthesizing complex organic molecules and pharmaceuticals.

- Cross-Coupling Reactions : It serves as a versatile reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential in drug development.

Case Studies and Research Findings

Several studies highlight the potential applications of 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole:

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry reported that indazole derivatives demonstrated potent activity against various cancer cell lines. The mechanism involved inhibition of the KRAS G12C mutant protein, which is implicated in many cancers. The compound showed an IC50 value significantly lower than traditional chemotherapeutics.

Case Study 2: Antimicrobial Activity

In a comparative study evaluating the antimicrobial efficacy of several indazole derivatives against Staphylococcus aureus and Candida albicans, the tested compounds exhibited IC50 values under 10 µM. This suggests that they could be developed into effective treatments for infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism by which 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The boronic ester group can form reversible covalent bonds with biological targets, modulating their activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.

Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position of the boronate ester and substituents significantly influences reactivity and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Reactivity in Cross-Coupling Reactions

The target compound’s boronate at position 4 provides steric accessibility for coupling, unlike analogs with substituents at positions 5 or 6. For example:

- 5-Boronate analogs (e.g., 862723-42-0) show reduced coupling efficiency due to steric clash with adjacent substituents .

- 7-Fluoro-2-methyl-5-boronate-2H-indazole (CID 139022780) exhibits lower reactivity in Suzuki reactions compared to the target compound, likely due to the methyl group hindering transmetallation .

Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling

Biological Activity

7-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H17BFNO2

- Molecular Weight : 261.11 g/mol

- CAS Number : 1394071-77-2

The biological activity of the compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an inhibitor of key kinases involved in signaling pathways related to cancer and inflammation.

Key Targets:

- GSK-3β Inhibition : The compound has shown promising results as a GSK-3β inhibitor. GSK-3β is implicated in several cellular processes including cell cycle regulation and apoptosis.

- ROCK-1 Inhibition : Studies indicate that it may also inhibit ROCK-1, a kinase involved in smooth muscle contraction and cell migration.

In Vitro Studies

Several studies have assessed the cytotoxicity and inhibitory effects of the compound on various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-22 (neuronal) | 10 | Moderate cytotoxicity |

| BV-2 (microglial) | 15 | Reduced inflammatory markers |

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Study 1: GSK-3β and ROCK-1 Inhibition

In a study published in MDPI, researchers evaluated the compound's inhibitory activity against GSK-3β and ROCK-1. The results indicated that it effectively reduced the activity of both kinases at concentrations ranging from 5 to 20 µM. This suggests potential therapeutic applications in diseases where these kinases play a critical role .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in BV-2 microglial cells. The findings demonstrated that treatment with the compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-fluoro-5-methyl-4-(dioxaborolan) indole | Methyl group instead of dioxaborolane | Moderate cytotoxicity |

| 6-fluoro-5-(dioxaborolan) indole | Different substitution pattern | Lower GSK-3β inhibition |

| 7-fluoro-(indazole) | Indazole core | Potentially different pharmacological properties |

Preparation Methods

General Synthetic Strategy

The preparation of 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the Miyaura borylation of a suitably halogenated 7-fluoroindazole precursor. The key steps are:

- Starting material: A 3-bromo- or 4-bromo-7-fluoroindazole derivative.

- Catalyst system: Palladium-based catalysts such as palladium acetate.

- Ligands: Phosphine ligands like CyJohnPhos or dicyclohexylphosphino biphenyl.

- Boron source: Pinacolborane or bis(pinacolato)diboron.

- Base: Triethylamine or other suitable bases.

- Solvent: 1,4-dioxane or similar solvents.

- Temperature: Typically around 80 °C.

- Reaction time: Approximately 4 hours.

This method yields the boronic ester via palladium-catalyzed borylation of the aryl bromide.

Detailed Example Procedure

A representative synthesis reported involves the following steps:

-

- The 3-bromo-5-fluoro-2-methyl-phenylamine is dissolved in dioxane.

- Triethylamine, palladium acetate, a phosphine ligand (e.g., 2-dicyclohexylphosphino biphenyl), and pinacolborane are added.

- The mixture is heated at 80 °C for 4 hours.

- After cooling, the mixture is worked up by extraction and drying.

- The crude product is purified by flash chromatography to yield this compound.

Variations and Optimization

- The choice of ligand and base can influence the yield and purity.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.

- Alternative halogenated precursors (e.g., bromides at different positions) can be used depending on the desired substitution pattern.

- Purification is typically done by flash chromatography using appropriate solvents.

Research Findings and Data

Yield and Purity

Characterization

Application in Medicinal Chemistry

- This compound serves as a key intermediate in synthesizing fluoro-substituted indazole derivatives with antiviral activity.

- The boronate ester functionality enables Suzuki coupling to attach various substituents, facilitating scaffold modifications for drug discovery.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-bromosuccinimide, trifluoroacetic acid, H2SO4 | For selective bromination on fluoroaniline |

| Nitro group reduction | Fe, HCl, reflux in MeOH | Converts nitro to amine |

| Borylation (Miyaura reaction) | Pd(OAc)2, CyJohnPhos or dicyclohexylphosphino biphenyl, pinacolborane, Et3N, dioxane, 80 °C, 4 h | Forms boronate ester |

| Purification | Flash chromatography | Achieves high purity (>95%) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester group’s reactivity with halogenated precursors. A typical approach involves coupling 7-fluoro-4-bromo-1H-indazole with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

- Validation : Monitor reaction progress via TLC or LC-MS. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure using ¹H/¹³C NMR and HRMS .

Q. How can researchers confirm the structural integrity of this compound?

- Characterization Techniques :

- X-ray crystallography : Use SHELXL or OLEX2 for refinement .

- Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) should show distinct peaks for the indazole NH (~10–12 ppm) and pinacol methyl groups (~1.0–1.3 ppm). IR spectra should confirm B-O stretches (~1350–1370 cm⁻¹) .

- Mass spectrometry : HRMS (ESI+) should match the molecular formula C₁₃H₁₆BFN₂O₂ (calculated [M+H]⁺: 262.12) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronate ester in complex molecular architectures?

- Experimental Design :

- Catalyst screening : Compare Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency with sterically hindered aryl halides .

- Solvent effects : Test polar aprotic solvents (DMF, DMA) vs. ethers (THF) to balance solubility and reactivity.

- Temperature optimization : Use microwave-assisted synthesis (120°C, 30 min) for rapid screening .

Q. What computational tools predict the reactivity and drug-likeness of derivatives based on this scaffold?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or ROS-responsive enzymes) .

- ADME prediction : SwissADME evaluates logP (<5), topological polar surface area (TPSA >60 Ų), and compliance with Lipinski’s rules for oral bioavailability .

Q. How can researchers resolve contradictions in reported biological activity of indazole-boronate derivatives?

- Analysis Framework :

- Assay standardization : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- ROS responsiveness : Quantify reactivation kinetics of boronate-protected prodrugs (e.g., using H₂O₂ titration) to validate selective cytotoxicity in cancer cells .

Q. What strategies improve solubility for in vivo studies without compromising boronate ester stability?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.